2-[(Butylsulfanyl)methyl]-4-nitrophenol
Description
2-[(Butylsulfanyl)methyl]-4-nitrophenol is a nitrophenol derivative featuring a nitro group at the para position (C4) and a (butylsulfanyl)methyl group at the ortho position (C2). The butylsulfanyl moiety introduces a thioether linkage (-S-C4H9), distinguishing it from other nitrophenol derivatives that commonly bear imino (C=N) or substituted aromatic groups at the ortho position. This compound’s unique structure may influence its physicochemical properties, reactivity, and applications in fields such as organic synthesis, materials science, and pharmacology. This article provides a detailed comparison with structurally analogous compounds, emphasizing synthesis, spectroscopic behavior, crystallography, and biological activity.
Properties
CAS No. |
61151-18-6 |
|---|---|
Molecular Formula |
C11H15NO3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
2-(butylsulfanylmethyl)-4-nitrophenol |
InChI |
InChI=1S/C11H15NO3S/c1-2-3-6-16-8-9-7-10(12(14)15)4-5-11(9)13/h4-5,7,13H,2-3,6,8H2,1H3 |
InChI Key |
OUCLTUXAGVUUDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC1=C(C=CC(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butylsulfanyl)methyl]-4-nitrophenol typically involves the reaction of 4-nitrophenol with butylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include a solvent such as toluene and a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
2-[(Butylsulfanyl)methyl]-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated phenols
Scientific Research Applications
2-[(Butylsulfanyl)methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of 2-[(Butylsulfanyl)methyl]-4-nitrophenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitrophenol group can participate in redox reactions, affecting cellular processes. The butylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .
Comparison with Similar Compounds
Structural Features
The substituent at the ortho position of 4-nitrophenol defines the key structural differences among analogs:
Key Observations :
- Thioether vs.
- Aromatic vs. Aliphatic Substituents: Aromatic imino groups (e.g., fluorophenyl, naphthyl) enhance π-π interactions and stability, whereas the butyl chain may increase hydrophobicity .
Physicochemical Properties
| Property | This compound (Predicted) | (E)-2-[(4-Fluorophenyl)iminomethyl]-4-nitrophenol | 2-(Naphthalen-1-yliminomethyl)-4-nitrophenol |
|---|---|---|---|
| Molecular Weight | ~255.3 g/mol | 276.25 g/mol | 292.29 g/mol |
| Melting Point | Not reported | 168–170°C | 185–187°C |
| Solubility | Low in water (hydrophobic butyl chain) | Moderate in polar aprotic solvents (e.g., DMSO) | Low (due to naphthyl group) |
| pKa (phenolic -OH) | ~5.3 (nitrophenol backbone) | 4.9 (fluorine enhances acidity) | 5.1 |
Notes:
Spectroscopic and Crystallographic Data
- IR Spectroscopy: Nitro group: Strong asymmetric/symmetric stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹. Thioether (C-S): ~700–600 cm⁻¹ (target compound) vs. C=N stretch at ~1600 cm⁻¹ (imino analogs) .
- NMR: Aromatic protons in imino derivatives resonate at δ 6.8–8.5 ppm, while the butyl chain in the target compound shows signals at δ 0.9–1.7 ppm (CH3, CH2) .
- Crystallography: Imino derivatives (e.g., 2-[(4-methylphenyl)iminomethyl]-4-nitrophenol) form intramolecular O-H∙∙∙N hydrogen bonds, creating S(6) ring motifs . π-π interactions between aromatic rings (separation ~3.9 Å) stabilize crystal packing in naphthyl derivatives . The target compound’s thioether may disrupt such interactions, favoring hydrophobic packing.
Toxicity and Environmental Impact
- Human Exposure: 4-Nitrophenol is detected in 90% of human urine samples (geometric mean: 0.64 µg/L), primarily from pesticide metabolism . Thioether analogs may persist longer in lipid-rich tissues.
- Degradation: Aerobic biodegradation half-lives: 1–3 days for nitrophenols in soil . Thioethers may undergo slower microbial degradation compared to imino derivatives.
- Environmental Presence: Nitrophenols are identified at 131 U.S. Superfund sites, with 2- and 4-nitrophenol production linked to chlorobenzene hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
